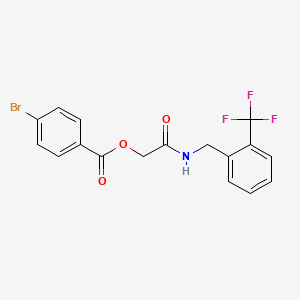

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of 2-aminobenzylamines, which are key intermediates in the formation of benzimidazoles through oxone mediated tandem transformations . Similarly, α-ketoamide derivatives are synthesized using a carbodiimide approach with OxymaPure as an additive, which enhances the yield and purity of the products . The condensation of ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid leads to the formation of O,N,O-tridentate ligands . These methods suggest that the synthesis of "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" could involve similar condensation reactions and the use of specialized reagents or catalysts to improve yield and selectivity.

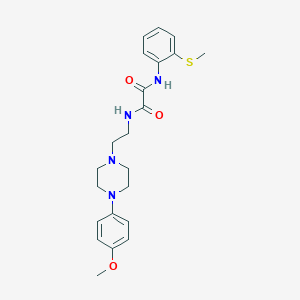

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be characterized using techniques such as FT-IR, NMR, and elemental analysis . The presence of functional groups such as keto, amide, and ester can be confirmed through these analytical methods. The structure of the compound is likely to exhibit a benzylamine moiety linked to a bromobenzoate group, with a trifluoromethyl group providing additional electronic and steric characteristics.

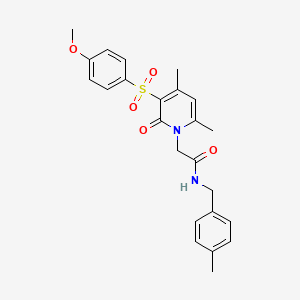

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of benzimidazoles through a ring distortion strategy , and the coupling of α-ketoamide to amino acid esters . The reactivity of the compound may include similar transformations, where the amino group and the keto group could participate in condensation reactions. The presence of the trifluoromethyl group could influence the reactivity by affecting the electron density of the benzylamine moiety.

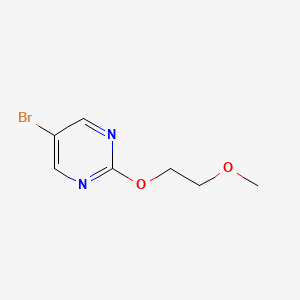

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds. The polyfluoroalkyl group is known to impart hydrophobicity and could affect the boiling and melting points of the compound . The presence of the bromo substituent could make the compound amenable to further substitution reactions, potentially affecting its chemical stability and reactivity. The keto and ester groups are likely to influence the solubility of the compound in organic solvents.

Aplicaciones Científicas De Investigación

Fluorescent Properties for Biomolecule Linking

2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, synthesized from 2-oxo derivatives, exhibit high fluorescence suitable for linking to biomolecules and biopolymers. The conversion of the benzoate to reactive O-succinimide esters allows easy reactions with amino groups of biomolecules, showing pH-independent properties and large Stokes shifts, albeit with low quantum yield (Stadlbauer et al., 2009).

Synthesis of Novel α-Ketoamide Derivatives

A study on OxymaPure/DIC as an additive for the synthesis of novel α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, demonstrated superiority in purity and yield compared to other methods. This synthesis involves the ring opening of N-acylisatin and subsequent reactions (El‐Faham et al., 2013).

Formation of Nickel and Copper Complexes

2-(2-Ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, derived from ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, act as O,N,O-tridentate ligands, capable of forming nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009).

Waste-free Synthesis of Heterocyclic Compounds

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate for synthesizing trifluoromethyl heterocycles, allows for a diverse set of compounds including oxazoles, thiazoles, and imidazoles, demonstrating a waste-free synthesis approach (Honey et al., 2012).

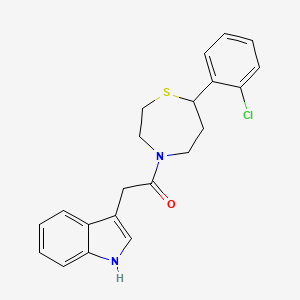

Biological Activity of Penicillanic Acid Derivatives

6-Substituted amino-penicillanic acid esters, synthesized from 6-apa, displayed antimicrobial, antiurease, anti-β-lactamase, and antilipase activities. These compounds include derivatives with 1,3-thiazole or 1,3-thiazolidinone nucleus linked to the penicillanic acid skeleton (Demirci et al., 2014).

Propiedades

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF3NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRLDPAMQHOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)